molecular formula C14H11NO4 B6401804 3-Methyl-4-(3-nitrophenyl)benzoic acid CAS No. 1261966-60-2

3-Methyl-4-(3-nitrophenyl)benzoic acid

Cat. No.: B6401804
CAS No.: 1261966-60-2
M. Wt: 257.24 g/mol
InChI Key: WXEUCUCXQKNDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C14H11NO4. It is a derivative of benzoic acid, characterized by the presence of a methyl group at the 3-position and a nitrophenyl group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-(3-nitrophenyl)benzoic acid can be synthesized through several methods. One common method involves the oxidation of 2,4-dimethyl-nitrobenzene using molecular oxygen catalyzed by cobalt acetate in acetic acid. The reaction is carried out at 130°C for 8 hours under a pressure of 0.8 MPa, with sodium bromide as a co-catalyst . Another method involves the oxidation of 2,4-dimethyl-nitrobenzene using diluted nitric acid, which offers a cleaner and more environmentally friendly approach .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of nitric acid oxidation due to its cost-effectiveness and the ability to recycle waste acid. This method involves steps such as oxidation reaction, neutralization, extraction, decolorization, and acidification .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-(3-nitrophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-nitrophenyl)benzoic acid primarily involves its role as an intermediate in chemical reactions. In the synthesis of telmisartan, for example, the compound undergoes esterification, reduction, butyrylation, nitration, reduction, and cyclization to form the final product . The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(3-nitrophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in organic synthesis .

Properties

IUPAC Name

3-methyl-4-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEUCUCXQKNDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690042
Record name 2-Methyl-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-60-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2-methyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261966-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.